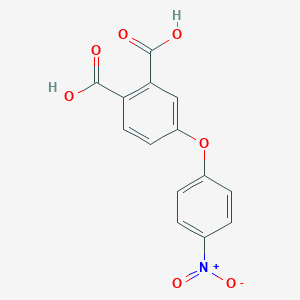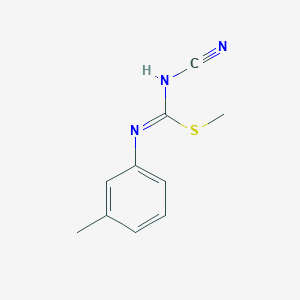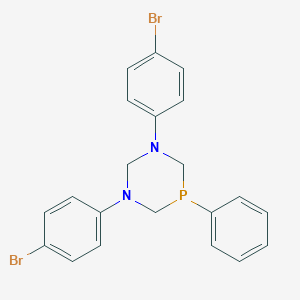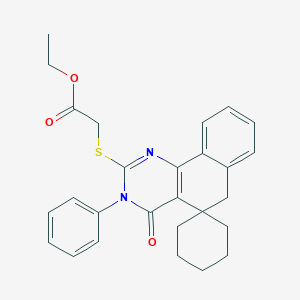
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is a chemical compound that has been widely used in scientific research. This compound is commonly known as Spirooxindole or SOX and is a derivative of the natural product, spiroindoline. Spirooxindole has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of Spirooxindole is not fully understood. However, it has been proposed that Spirooxindole may exert its biological activities by modulating various cellular signaling pathways. For example, Spirooxindole has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
Spirooxindole has been shown to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to induce the expression of several tumor suppressor genes, including p53 and p21, which are involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
Spirooxindole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological activities. However, Spirooxindole has some limitations for use in lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on Spirooxindole. One area of research could focus on the optimization of the synthesis method to improve yields and purity. Another area of research could focus on the development of new derivatives of Spirooxindole with improved biological activities and selectivity. Additionally, more studies are needed to fully understand the mechanism of action of Spirooxindole and its potential applications in the treatment of various diseases.
合成法
The synthesis of Spirooxindole involves the reaction of 3-phenyl-3-hydroxypropanoic acid with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then reacted with thioacetic acid ethyl ester to yield Spirooxindole. The synthesis of Spirooxindole is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
Spirooxindole has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have shown that Spirooxindole can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Spirooxindole has been shown to possess anti-microbial properties against a variety of bacteria and fungi.
特性
CAS番号 |
172984-43-9 |
|---|---|
製品名 |
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester |
分子式 |
C27H28N2O3S |
分子量 |
460.6 g/mol |
IUPAC名 |
ethyl 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate |
InChI |
InChI=1S/C27H28N2O3S/c1-2-32-22(30)18-33-26-28-24-21-14-8-7-11-19(21)17-27(15-9-4-10-16-27)23(24)25(31)29(26)20-12-5-3-6-13-20/h3,5-8,11-14H,2,4,9-10,15-18H2,1H3 |
InChIキー |
CXVCHVASPISQIR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
正規SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
その他のCAS番号 |
172984-43-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
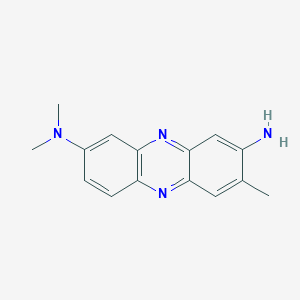
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
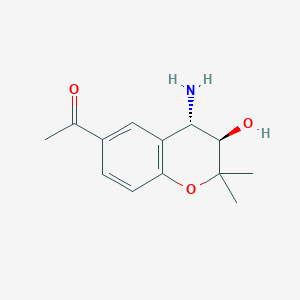
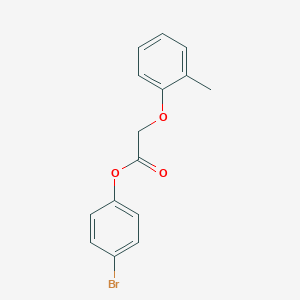
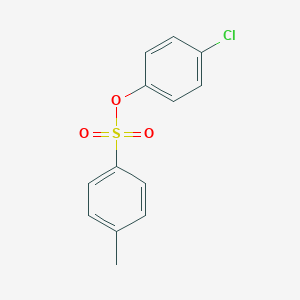
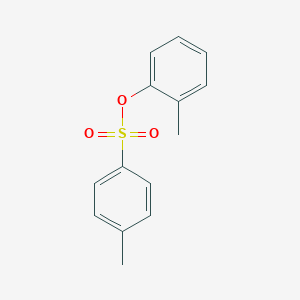
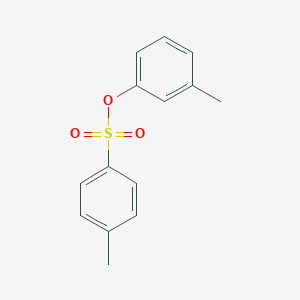
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)

